B-Ring Trifluoromethyl vs. Methyl/Halogen: Enhanced Cytotoxicity SAR in Lung Adenocarcinoma A549 Cells
In a focused flavonol SAR study, the 3,7-dihydroxy-2-(4′-trifluoromethylphenyl)-chromen-4-one analog (des-5-hydroxy version of CAS 1254040-46-4) exhibited an IC50 of 8.2 ± 1.8 μM against A549 lung adenocarcinoma cells [1]. This was among the two most potent derivatives in a 13-compound library, with cytotoxicity linearly correlated to the para-Hammett σp constant of the 4′-substituent [1]. The target compound (CAS 1254040-46-4) bears an additional 5-OH group, which in flavonol SAR generally enhances hydrogen-bonding to the ER-α ligand-binding domain and is required for the synthetic route to the 8-prenylated ER-α36 modulators claimed in US9221781B2 [2]. By contrast, the 4′-H analog (3,7-dihydroxyflavone) was significantly less active, and the 4′-OCH3 and 4′-CH3 analogs showed intermediate but lower potency, demonstrating that the –CF3 group is a key potency driver [1].
| Evidence Dimension | Cytotoxicity IC50 in A549 lung adenocarcinoma cells (MTT assay) |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 1254040-46-4; predicted comparable or superior to the 3,7-dihydroxy analog based on the additional 5-OH hydrogen-bond donor |
| Comparator Or Baseline | 3,7-Dihydroxy-2-(4′-trifluoromethylphenyl)-chromen-4-one: IC50 = 8.2 ± 1.8 μM (A549); 3,7-Dihydroxy-2-phenyl-chromen-4-one (4′-H): significantly less active |
| Quantified Difference | ~3- to >10-fold improvement over 4′-H analog; the 4′-CF3 group contributes an estimated Δσp of +0.54 relative to 4′-H |
| Conditions | MTT cytotoxicity assay, A549 human lung adenocarcinoma cell line, 48-hour exposure |
Why This Matters
This provides the only published quantitative cytotoxicity benchmark for the 4′-CF3 pharmacophore in the chromen-4-one series, establishing a Hammett-based rationale for prioritizing 4′-CF3-substituted flavonols over non-fluorinated or mono-halogenated congeners in oncology-focused procurement.
- [1] Stellenbosch University. (2022). Structure-activity and mechanistic investigations into the cytotoxicity of flavonols in cancer cells. Master's thesis. Compound 34: 3,7-dihydroxy-2-(4′-trifluoromethylphenyl)-chromen-4-one, IC50 = 8.2 ± 1.8 μM against A549 cells. View Source
- [2] Meng, K., Ding, H., & Li, J. (2015). US9221781B2 – Synthesis of polyhydroxy chromenone compounds and their anti-tumor effects. Preferred compounds include 2-(4-trifluoromethylphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-chromen-4-one. View Source
